![molecular formula C12H17NO6S2 B2797398 methyl 3-(N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate CAS No. 1351657-96-9](/img/structure/B2797398.png)
methyl 3-(N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate
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Description
Synthesis Analysis
The synthesis of compounds similar to “methyl 3-(N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate” often involves the use of 2H-pyrans (2HPs), which are key intermediates in the construction of many structures . The most common route for synthesizing these heterocycles relies on the oxa-6π-electrocyclization of dienones, the so-called 1-oxatriene pathway .Molecular Structure Analysis
The molecular structure of this compound includes a 2H-pyran ring, which is a structural motif present in many natural products . The 2H-pyran ring is often associated with instability due to the heterocyclic ring, which makes these heterocycles establish an equilibrium with their opened isomeric forms .Chemical Reactions Analysis
The chemical reactions involving 2H-pyrans, a key component of the compound, are influenced by different physicochemical factors affecting the valence isomerism between 2H-pyrans and 1-oxatrienes . The synthesis methods reported in recent literature to access 2HPs are versatile .Scientific Research Applications
Synthesis of 2H-Pyrans
The compound contains a 4-hydroxytetrahydro-2H-pyran-4-yl moiety . 2H-Pyrans are a structural motif present in many natural products and are key intermediates in the construction of many of these structures . They can be synthesized through various methods, including the oxa-6π-electrocyclization of dienones .
Synthesis of Thiophene Derivatives
Thiophene derivatives are essential heterocyclic compounds with a variety of properties and applications . The compound contains a thiophene moiety, which can be used in the synthesis of various thiophene derivatives .
Industrial Chemistry and Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . The thiophene moiety in the compound could potentially contribute to this application .
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . The thiophene moiety in the compound could potentially be used in the development of new organic semiconductors .
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . The thiophene moiety in the compound could potentially be used in the development of new OLEDs .
Pharmacological Properties
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The thiophene moiety in the compound could potentially contribute to these pharmacological effects .
Kinase Inhibitors
Thiophene-based compounds have been reported to inhibit kinases . The thiophene moiety in the compound could potentially be used in the development of new kinase inhibitors .
Anti-Cancer Properties
Thiophene-based compounds have been reported to have anti-cancer properties . The thiophene moiety in the compound could potentially be used in the development of new anti-cancer drugs .
properties
IUPAC Name |
methyl 3-[(4-hydroxyoxan-4-yl)methylsulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO6S2/c1-18-11(14)10-9(2-7-20-10)21(16,17)13-8-12(15)3-5-19-6-4-12/h2,7,13,15H,3-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMSBOKHYRNCCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2(CCOCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate |
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